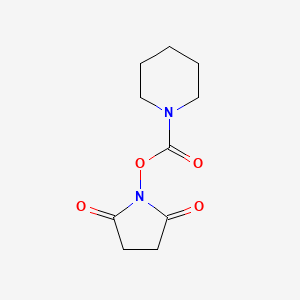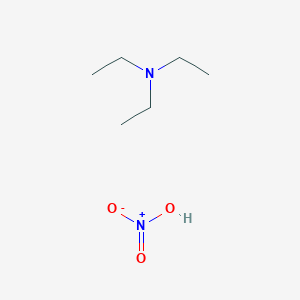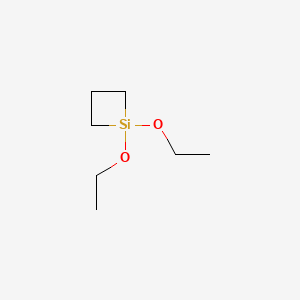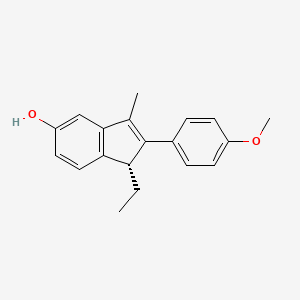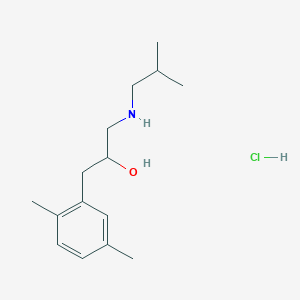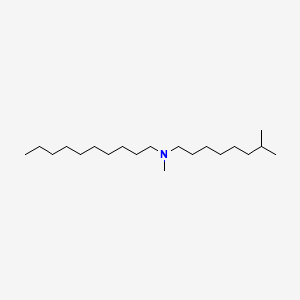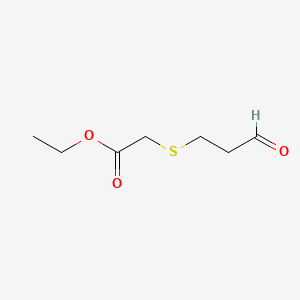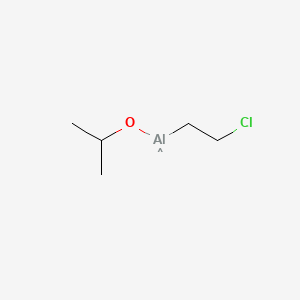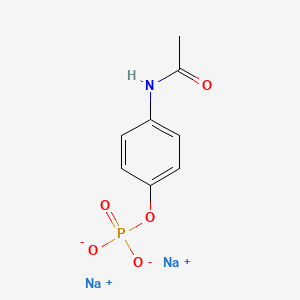
Disodium 4-acetamidophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-acetamidophenyl phosphate is a chemical compound with the molecular formula C8H8NNa2O5P. It is known for its role in various biochemical and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of disodium 4-acetamidophenyl phosphate typically involves the phosphorylation of 4-acetamidophenol. This process can be achieved through the reaction of 4-acetamidophenol with phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to neutralize the reaction mixture and form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-acetamidophenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 4-acetamidophenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of 4-acetamidophenol.
Substitution: Formation of various substituted phosphates.
Applications De Recherche Scientifique
Disodium 4-acetamidophenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffer component in various chemical reactions.
Biology: Employed in biochemical assays and as a substrate in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of disodium 4-acetamidophenyl phosphate involves its interaction with specific molecular targets. It can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes. This compound can also interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium hydrogen phosphate
- Monosodium phosphate
- Adenosine triphosphate (ATP)
Comparison
Disodium 4-acetamidophenyl phosphate is unique due to its acetamido group, which imparts distinct chemical properties compared to other phosphate compounds. Unlike disodium hydrogen phosphate and monosodium phosphate, it has specific applications in biochemical assays and enzyme studies. Compared to adenosine triphosphate, it lacks the high-energy phosphate bonds but still serves as a valuable phosphate donor in various reactions .
Propriétés
Numéro CAS |
75966-17-5 |
|---|---|
Formule moléculaire |
C8H8NNa2O5P |
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
disodium;(4-acetamidophenyl) phosphate |
InChI |
InChI=1S/C8H10NO5P.2Na/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;;/h2-5H,1H3,(H,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
Clé InChI |
ZDUWZCWKBAGDSL-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


